molecular formula C13H15NO B4906115 cyclobutyl(2,3-dihydro-1H-indol-1-yl)methanone

cyclobutyl(2,3-dihydro-1H-indol-1-yl)methanone

Cat. No.: B4906115
M. Wt: 201.26 g/mol
InChI Key: CNXJQXIACFTTBP-UHFFFAOYSA-N
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Description

Cyclobutyl(2,3-dihydro-1H-indol-1-yl)methanone is a compound that features a cyclobutyl group attached to a methanone moiety, which is further connected to a 2,3-dihydro-1H-indole ring. This compound is part of the indole derivatives family, known for their significant biological and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclobutyl(2,3-dihydro-1H-indol-1-yl)methanone typically involves the reaction of cyclobutanone with 2,3-dihydro-1H-indole under specific conditions. The reaction may require a catalyst and an appropriate solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(2,3-dihydro-1H-indol-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Cyclobutyl(2,3-dihydro-1H-indol-1-yl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cyclobutyl(2,3-dihydro-1H-indol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

Cyclobutyl(2,3-dihydro-1H-indol-1-yl)methanone is unique due to its specific structure, which combines a cyclobutyl group with an indole ring. This unique structure may confer distinct biological and chemical properties compared to other indole derivatives .

Properties

IUPAC Name

cyclobutyl(2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c15-13(11-5-3-6-11)14-9-8-10-4-1-2-7-12(10)14/h1-2,4,7,11H,3,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXJQXIACFTTBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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